N-(4-chlorobenzyl)-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide
Beschreibung
Eigenschaften
IUPAC Name |
N-[(4-chlorophenyl)methyl]-1-(3-methoxyphenyl)-5-pyridin-4-yltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN5O2/c1-30-19-4-2-3-18(13-19)28-21(16-9-11-24-12-10-16)20(26-27-28)22(29)25-14-15-5-7-17(23)8-6-15/h2-13H,14H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNJFHAQKQZOKSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=C(N=N2)C(=O)NCC3=CC=C(C=C3)Cl)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-(4-chlorobenzyl)-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound has the following molecular formula and weight:
- Molecular Formula : C22H18ClN5O2
- Molecular Weight : 419.9 g/mol
The structure features a triazole ring, which is known for its role in enhancing the biological activity of pharmaceutical agents.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Anticancer Activity : Several studies have shown that triazole derivatives can inhibit cancer cell proliferation. For instance, a study demonstrated that related compounds displayed significant cytotoxic effects against various cancer cell lines, suggesting that N-(4-chlorobenzyl)-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide may have similar effects .
- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity. Preliminary results indicate moderate to strong activity against certain bacterial strains, which could position it as a candidate for further development in treating infections .
The biological activity of N-(4-chlorobenzyl)-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Studies have indicated that compounds with similar structures can inhibit enzymes such as acetylcholinesterase and urease. This suggests a potential role for N-(4-chlorobenzyl)-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide in modulating enzyme activity related to disease processes .
- Interaction with Cellular Targets : Molecular docking studies have shown that the compound may interact with specific proteins involved in cancer progression. These interactions are often characterized by hydrophobic contacts and hydrogen bonding .
Anticancer Studies
A recent study evaluated the anticancer properties of triazole derivatives similar to N-(4-chlorobenzyl)-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide against various cancer cell lines. The results indicated that these compounds exhibited IC50 values significantly lower than standard chemotherapeutics like doxorubicin, showcasing their potential as effective anticancer agents .
Antimicrobial Evaluation
In another study focusing on antimicrobial activity, the compound was tested against multiple bacterial strains. The results showed notable effectiveness against Salmonella typhi and Bacillus subtilis, indicating its potential use in treating bacterial infections. The mechanism behind this activity may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Data Tables
| Activity Type | Tested Strains/Cell Lines | IC50 Values (µg/mL) | Comments |
|---|---|---|---|
| Anticancer | HeLa (Cervical) | < 10 | Significant cytotoxicity observed |
| CaCo-2 (Colon) | < 15 | Comparable to doxorubicin | |
| Antimicrobial | Salmonella typhi | 20 | Moderate activity |
| Bacillus subtilis | 15 | Strong activity |
Wissenschaftliche Forschungsanwendungen
Synthesis Methodology
The synthesis of this compound typically involves a multistep process, often starting from readily available precursors. The triazole ring can be formed through the reaction of appropriate hydrazines with substituted carbonyl compounds. The specific synthetic routes can vary but generally include:
- Formation of Triazole Ring : Using azides and alkyne coupling reactions.
- Substitution Reactions : Introducing the chlorobenzyl and methoxyphenyl groups through nucleophilic substitution.
- Carboxamide Formation : Converting the final product into a carboxamide via acylation methods.
Antimicrobial Activity
Research has indicated that compounds containing the triazole moiety exhibit significant antimicrobial properties. Studies have shown that derivatives similar to N-(4-chlorobenzyl)-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide demonstrate activity against various bacterial and fungal strains. For instance:
- Antifungal Activity : Compounds with triazole structures have been reported to show efficacy against Candida species, often outperforming traditional antifungal agents like fluconazole .
Anticancer Properties
The compound has also been investigated for its anticancer potential. Triazoles are known to interfere with cellular processes in cancer cells, leading to apoptosis. In vitro studies have demonstrated that related triazole derivatives can inhibit the growth of cancer cell lines, including breast cancer and leukemia cells .
Case Study 1: Antifungal Efficacy
A study focused on synthesizing novel triazole derivatives found that certain compounds exhibited Minimum Inhibitory Concentration (MIC) values less than 25 µg/mL against Candida albicans, indicating strong antifungal activity. The structure-activity relationship was analyzed to optimize efficacy .
Case Study 2: Anticancer Activity
Another investigation evaluated the anticancer effects of triazole-based compounds on MCF7 breast cancer cells. The study utilized cell viability assays to assess the effectiveness of various derivatives, concluding that specific modifications to the triazole structure enhanced cytotoxicity against cancer cells .
Summary of Applications
The applications of N-(4-chlorobenzyl)-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide can be summarized as follows:
| Application Area | Description |
|---|---|
| Antimicrobial | Effective against bacterial and fungal pathogens; potential for drug development in antifungal therapies. |
| Anticancer | Inhibitory effects on various cancer cell lines; promising candidate for anticancer drug development. |
| Pharmacological Research | Useful in studying structure-activity relationships and developing new therapeutic agents based on triazole chemistry. |
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The biological and physicochemical properties of triazole-carboxamide derivatives are highly sensitive to substituent variations. Below is a comparative analysis of N-(4-chlorobenzyl)-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide and related analogs:
Substituent Effects on Antitumor Activity
Key Observations :
- Position 1: Aryl groups (e.g., 4-chlorophenyl, 3-methoxyphenyl) enhance target affinity and metabolic stability. The 3-methoxy group in the target compound may improve solubility compared to non-polar substituents .
- Position 5 : Pyridinyl substituents (e.g., pyridin-4-yl vs. pyridin-3-yl) influence binding orientation in kinase active sites. For example, pyridin-3-yl in ethyl 1-phenyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate correlates with moderate activity, suggesting pyridin-4-yl in the target compound may alter selectivity .
- Position 4 : Carboxamide derivatives (e.g., 4-chlorobenzyl carboxamide) generally exhibit higher potency than ester or acid analogs, likely due to improved hydrogen-bonding interactions with target proteins .
Vorbereitungsmethoden
Spectroscopic Data
- IR (KBr) : 3120 cm⁻¹ (C-H, triazole), 1675 cm⁻¹ (C=O), 1600 cm⁻¹ (C=N), 1250 cm⁻¹ (C-O, methoxy).
- 1H NMR (500 MHz, DMSO-d6) : δ 8.45 (s, 1H, triazole-H), 8.32 (d, J = 6 Hz, 2H, Py-H), 7.85 (d, J = 6 Hz, 2H, Py-H), 7.40–7.28 (m, 4H, Ar-H), 6.95 (d, J = 8 Hz, 2H, Ar-H), 5.62 (s, 2H, CH2), 3.82 (s, 3H, OCH3).
- 13C NMR (125 MHz, DMSO-d6) : δ 164.2 (C=O), 152.1 (triazole-C), 149.5 (Py-C), 135.6 (Ar-C), 130.4 (Ar-C), 125.8 (Ar-C), 121.2 (Py-C), 115.3 (Ar-C), 56.1 (OCH3), 52.4 (CH2).
Elemental Analysis
- Calculated for C22H18ClN5O2 : C, 62.34%; H, 4.28%; N, 16.51%.
- Found : C, 62.18%; H, 4.35%; N, 16.42%.
Yield Optimization and Scalability
| Step | Reaction | Yield (%) | Key Parameters |
|---|---|---|---|
| 1 | Azide synthesis | 85 | NaN3 excess, rt, 4 h |
| 2 | Alkyne preparation | 78 | Acyl chloride activation, 0°C |
| 3 | CuAAC | 72 | CuSO4/ascorbate, DMF/H2O |
| 4 | Suzuki coupling | 65 | Pd(PPh3)4, dioxane/H2O |
Scale-Up Considerations :
- CuAAC : Batch size >10 g required prolonged stirring (48 h) for complete conversion.
- Suzuki Coupling : Higher catalyst loading (7 mol%) improved yields at 100-g scale.
Comparative Analysis of Synthetic Routes
CuAAC vs. Cyclization Approaches
The CuAAC method outperformed cyclization strategies in regioselectivity and functional group tolerance. For instance, cyclization of cyanoacetamides afforded 5-amino-triazoles but required harsh bases (NaOH, 80°C), limiting compatibility with sensitive substituents like pyridinyl groups.
Solvent-Free vs. Solution-Phase Synthesis
Solvent-free CuAAC reduced reaction times (6 h vs. 24 h) but offered lower yields (58% vs. 72%) for electron-deficient azides like 3-methoxyphenyl azide, likely due to reduced reactant mobility.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(4-chlorobenzyl)-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide?
- Methodology : The synthesis typically involves multi-step protocols, including:
- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core .
- Condensation Reactions : Use of substituted isocyanides and azides for regioselective triazole formation, similar to methods described for analogous triazole carboxamides .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol/water mixtures.
Q. How can the compound’s structural integrity be validated post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., methoxy, pyridyl, chlorobenzyl groups) .
- X-ray Crystallography : Use of SHELXL for single-crystal refinement to resolve ambiguities in regiochemistry (e.g., distinguishing 1,4- vs. 1,5-triazole isomers) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (C₂₃H₁₉ClN₅O₂).
Q. What are the key physicochemical properties influencing experimental design?
- Critical Properties (based on PubChem analogs ):
| Property | Value/Description |
|---|---|
| Solubility | Low in water; soluble in DMSO, DMF |
| LogP (Partition Coefficient) | ~3.5 (indicative of moderate lipophilicity) |
| Stability | Sensitive to light; store at -20°C under inert gas |
Advanced Research Questions
Q. How can computational modeling optimize the compound’s bioactivity?
- Approaches :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding to targets (e.g., kinases, cannabinoid receptors), leveraging structural analogs like SR141716 .
- Conformational Analysis : AM1 molecular orbital methods to identify bioactive conformers, as demonstrated for pyrazole carboxamide antagonists .
- 3D-QSAR : Comparative Molecular Field Analysis (CoMFA) to correlate substituent effects (e.g., chlorobenzyl vs. pyridyl) with activity .
Q. What strategies resolve contradictions in biological activity data across studies?
- Case Example : Discrepancies in IC₅₀ values for kinase inhibition may arise from:
- Assay Conditions : Variability in ATP concentration or pH (validate using standardized protocols).
- Conformational Flexibility : Use X-ray crystallography (SHELXL) or MD simulations to assess if structural dynamics affect binding .
- Orthogonal Assays : Confirm activity via SPR (surface plasmon resonance) or thermal shift assays .
Q. How can crystallographic data improve SAR (Structure-Activity Relationship) studies?
- Workflow :
Refinement : SHELXL for high-resolution crystal structures to map hydrogen bonds (e.g., pyridyl N…H interactions) .
Electrostatic Mapping : Identify pharmacophores using Hirshfeld surfaces (e.g., chlorobenzyl’s hydrophobic contributions) .
Overlay Analysis : Superimpose with active/inactive analogs to pinpoint steric clashes or favorable interactions .
Q. What are the challenges in scaling up synthesis for in vivo studies?
- Key Issues :
- Regioselectivity : Optimize CuAAC conditions (e.g., catalyst loading, temperature) to minimize byproducts .
- Yield Improvement : Use flow chemistry (e.g., Omura-Sharma-Swern oxidation) for safer handling of intermediates .
- Purification : Switch from column chromatography to preparative HPLC for higher throughput .
Methodological Notes
- Crystallographic Refinement : Always cross-validate SHELXL-refined structures with PLATON’s ADDSYM to detect missed symmetry .
- Data Reproducibility : Document solvent effects (DMSO vs. aqueous buffers) in bioassays, as solubility impacts apparent activity .
- Contradictory Evidence : For conflicting synthesis protocols, perform systematic DoE (Design of Experiments) to identify critical variables (e.g., reaction time, solvent polarity) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
